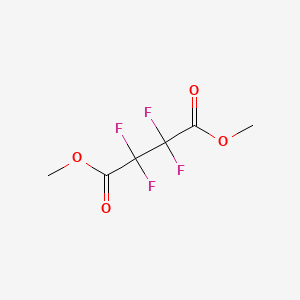
4-Fluorobenzylurea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorobenzyl compounds involves multistep reactions, often starting with commercially available building blocks. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid serves as a starting material for the synthesis of various heterocyclic compounds . The synthesis of 4-[(18)F]fluorobenzylamine, a related compound, is achieved through transition metal-assisted sodium borohydride reduction . Additionally, the synthesis of 4-fluorobenzyl pendant armed cyclotetraphosphazene derivatives involves the substitution reaction of octachlorocyclotetraphosphazene with sodium salts of N/O donor-type bidentate ligands .
Molecular Structure Analysis
The molecular structures of fluorobenzyl compounds are characterized using various spectroscopic techniques, including NMR, FTIR, and mass spectrometry. X-ray crystallography is also employed to determine the crystal structures of these compounds, as seen in the study of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile . The presence of fluorine atoms can influence the molecular geometry and electronic distribution, affecting the compound's reactivity and physical properties.
Chemical Reactions Analysis
Fluorobenzyl compounds can participate in various chemical reactions, including substitution, reduction, and cyclization. The reactivity of these compounds is often influenced by the presence of the fluorine atom, which can affect the electron density and stability of intermediates. For example, the Pd-catalyzed hydrogenation of N-benzyl-4-fluoroaniline involves debenzylation and potential defluorination .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorobenzyl compounds are closely related to their molecular structure. The introduction of a fluorine atom can significantly alter the compound's polarity, boiling point, and solubility. The photophysical properties of 4-(3-fluorobenzylideneamino)antipyrine, for instance, suggest its potential as a photoresponsive material . The antimicrobial activities of (4-fluorobenzyl) pendant armed cyclotetraphosphazene derivatives have also been explored, indicating the biological relevance of these compounds .
Applications De Recherche Scientifique
1. Role in Antitumor Agents
4-Fluorobenzylurea derivatives have been studied for their potential in antitumor applications. Bis(4-fluorobenzyl)trisulfide (BFBTS), a related compound, is a new antitumor agent under investigation. It undergoes rapid metabolism in rats, with red blood cells identified as the primary site of this metabolism. The interaction with thiols, including hemoglobin, is critical in its metabolic process. Hemoglobin adducts induced by BFBTS have been detected in vitro at high concentrations but not in vivo, even at high doses (Pan et al., 2013).
2. Use in Bioactivity Studies
Compounds similar to 4-Fluorobenzylurea have been synthesized and characterized for their bioactivities. For instance, studies on novel 4-Ar-2-oxo-glutaric acids, including 3-fluorobenzyl-2-oxo-glutaric acid, have been conducted. These compounds show potential as mild inhibitors for specific enzymatic reactions, such as the hydroxylation reaction catalyzed by PHD2, and as mild cosubstrates in certain biochemical processes (Chen et al., 2007).
3. Applications in PET Probe Synthesis
4-Fluorobenzylurea derivatives have applications in the synthesis of probes for Positron Emission Tomography (PET). For example, 4-[18F]Fluorobenzyl-Triphenylphosphonium ([18F]FBnTP) is a mitochondrial membrane potential sensor synthesized for imaging multiple patients. Its production involves an automated synthesis process optimized for radiochemical yield and purity (Waldmann et al., 2018).
4. Insights into Enzyme Substrate Specificity
4-Fluorobenzylurea-related compounds have been used to study enzyme substrate specificity. For example, affinity labeling of glutathione S-transferase with 4-(fluorosulfonyl)benzoic acid provides insights into the role of specific amino acids in xenobiotic substrate binding and catalysis. This research aids in understanding the molecular mechanisms of enzyme function (Barycki & Colman, 1993).
Propriétés
IUPAC Name |
(4-fluorophenyl)methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIFPVOJHJASJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371972 | |
| Record name | 4-FLUOROBENZYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorobenzylurea | |
CAS RN |
76523-24-5 | |
| Record name | 4-FLUOROBENZYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-(Trifluoromethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1301771.png)






